molecular formula C8H11N3O B13813562 N-Hydroxy-3-pyridin-3-YL-propionamidine

N-Hydroxy-3-pyridin-3-YL-propionamidine

Cat. No.: B13813562
M. Wt: 165.19 g/mol
InChI Key: MCZTUZRQCUXQGS-UHFFFAOYSA-N
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Description

N-Hydroxy-3-pyridin-3-YL-propionamidine is a pyridine-derived compound characterized by a hydroxyamidine functional group attached to the 3-position of the pyridine ring. Amidine groups are known for their role in hydrogen bonding and catalytic activity, as seen in amidine-based catalysts (ABCs) used in epoxide ring-opening reactions . This functional group distinguishes it from pivalamide- or halogen-substituted pyridine analogs, which are more commonly documented in the literature.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

N'-hydroxy-3-pyridin-3-ylpropanimidamide

InChI

InChI=1S/C8H11N3O/c9-8(11-12)4-3-7-2-1-5-10-6-7/h1-2,5-6,12H,3-4H2,(H2,9,11)

InChI Key

MCZTUZRQCUXQGS-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CN=C1)CC/C(=N\O)/N

Canonical SMILES

C1=CC(=CN=C1)CCC(=NO)N

Origin of Product

United States

Chemical Reactions Analysis

N-Hydroxy-3-pyridin-3-YL-propionamidine undergoes various chemical reactions, including:

Comparison with Similar Compounds

Table 1: Key Properties of Pyridine Derivatives with Pivalamide or Hydroxyamidine Groups

Compound Name Substituents Molecular Formula Molecular Weight Functional Group Melting Point (°C) Key Applications
N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide 3-Hydroxypropyl, pivalamide C₁₃H₂₀N₂O₂ 236.31 Pivalamide Not reported Synthetic intermediates
2,2-Dimethyl-N-pyridin-2-yl-propionamide Pivalamide at 2-position C₁₀H₁₄N₂O 178.23 Pivalamide 71–75 Pharmaceutical precursors
N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide Bromo, hydroxymethyl, pivalamide C₁₁H₁₃BrN₂O₂ 297.15 Halogen, pivalamide Not reported Cross-coupling reactions
N-Hydroxy-3-pyridin-3-YL-propionamidine (hypothetical) Hydroxyamidine C₈H₁₀N₃O ~164.18 (est.) Hydroxyamidine Not available Catalysis, bioactivity

Key Observations :

  • Pivalamide Derivatives : These compounds (e.g., ) exhibit higher molecular weights (178–236 g/mol) due to bulky tert-butyl groups. The pivalamide moiety enhances stability but may reduce solubility in polar solvents.

Table 2: Commercial Availability and Pricing of Selected Pyridine Derivatives

Compound Name Catalog Number Quantity (g) Price ($) Source
N-(3-(3-Hydroxypropyl)pyridin-2-yl)pivalamide HB032-1 1 400 Pyridine Catalog (2017)
N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide HB028-1 1 400 Pyridine Catalog (2017)
2,2-Dimethyl-N-pyridin-2-yl-propionamide ASP2637 1 1000 Report ()

Analysis :

  • Pivalamide derivatives are commercially available at high costs (~$400–$1000/g), reflecting complex synthesis or purification steps.

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